Isostearyl neopentanoate

Description

Properties

CAS No. |

58958-60-4 |

|---|---|

Molecular Formula |

C23H46O2 |

Molecular Weight |

354.6 g/mol |

IUPAC Name |

16-methylheptadecyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C23H46O2/c1-21(2)19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-25-22(24)23(3,4)5/h21H,6-20H2,1-5H3 |

InChI Key |

JSOVGYMVTPPEND-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCCCCCCOC(=O)C(C)(C)C |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCOC(=O)C(C)(C)C |

Other CAS No. |

85006-19-5 58958-60-4 |

physical_description |

Liquid |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Characterization of Isostearyl Neopentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearyl neopentanoate is a synthetic ester that serves as a versatile emollient, binding agent, and skin-conditioning agent in a wide array of cosmetic and personal care products.[1][2][3][4] It is the ester of isostearyl alcohol, a branched-chain fatty alcohol, and neopentanoic acid.[1][2][4][5] This branched structure imparts unique sensorial properties, such as a light, non-greasy feel and excellent spreadability, making it a desirable ingredient in formulations where a silky, smooth aesthetic is paramount.[5][6] This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, along with detailed experimental protocols for their determination.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 16-methylheptadecyl 2,2-dimethylpropanoate[7] |

| Synonyms | Isooctadecyl pivalate, Schercemol 185, Crodamol ISNP, Ceraphyl 375[7] |

| CAS Number | 58958-60-4[7] |

| EC Number | 261-521-9 |

| Molecular Formula | C₂₃H₄₆O₂[8] |

| Molecular Weight | 354.61 g/mol [7] |

Physicochemical Properties

This compound is a clear, slightly yellow, odorless liquid at room temperature.[8] It is insoluble in water but soluble in oils.[8]

| Property | Value |

| Density | 0.86 g/cm³ |

| Refractive Index | 1.447 |

| Boiling Point | 379.78 °C (estimated) |

| Flash Point | 196.00 °C (estimated) |

| Viscosity | Low |

| Solubility | Insoluble in water; Soluble in oils.[8] |

Note: Boiling point and flash point are estimated values and should be confirmed with experimental data where critical.

Molecular Structure and Synthesis

The chemical structure of this compound features a long, branched alkyl chain from the isostearyl alcohol and a compact, sterically hindered neopentanoate group. This structure is responsible for its desirable emollient properties and its resistance to oxidation.

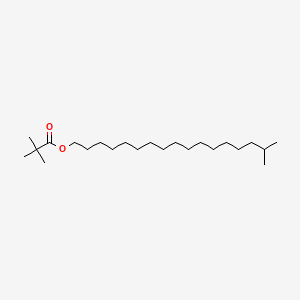

Caption: Molecular Structure of this compound.

Synthesis

This compound is synthesized via a Fischer-Speier esterification reaction.[8][9][10][11][12][13] This process involves the reaction of isostearyl alcohol with neopentanoic acid in the presence of an acid catalyst, typically a strong acid like sulfuric acid or p-toluenesulfonic acid.[9][10][11][12][13] The reaction is reversible and is driven to completion by removing the water formed as a byproduct, often through azeotropic distillation.[9][10][13]

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. ewg.org [ewg.org]

- 4. paulaschoice.nl [paulaschoice.nl]

- 5. This compound | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. This compound Supplier | 59219-71-5 | Your Reliable Distributor UPIglobal [upichem.com]

- 7. This compound | C23H46O2 | CID 42891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. specialchem.com [specialchem.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 12. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. Fischer esterification - Sciencemadness Wiki [sciencemadness.org]

A Deep Dive into the Solubility of Isostearyl Neopentanoate in Cosmetic Solvents

For Researchers, Scientists, and Drug Development Professionals

Isostearyl neopentanoate, a synthetic ester of isostearyl alcohol and neopentanoic acid, is a valued emollient in the cosmetics and personal care industry.[1] Its popularity stems from its ability to impart a silky, non-greasy feel to formulations, enhancing their spreadability and sensory appeal.[2] A thorough understanding of its solubility in a wide array of cosmetic solvents is paramount for formulators to ensure product stability, efficacy, and aesthetic elegance. This technical guide provides a comprehensive overview of the solubility of this compound, complete with quantitative data, experimental methodologies, and a logical framework for solvent selection.

Understanding Solubility in Cosmetic Formulation

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in a range of common cosmetic solvents. The data has been compiled from technical data sheets and scientific literature.

| Solvent Class | Specific Solvent | Solubility Profile |

| Alcohols | Ethanol | Soluble at 20%, 50%, and 80% concentrations[4] |

| Silicones | Cyclopentasiloxane | Soluble at 20%, 50%, and 80% concentrations[4] |

| Dimethicone (10 mm²/s) | Soluble at 20%, 50%, and 80% concentrations[4] | |

| Dimethicone (100 mm²/s) | Soluble at 20%, 50%, and 80% concentrations[4] | |

| Hydrocarbons | Liquid Paraffin (Mineral Oil) | Soluble at 20%, 50%, and 80% concentrations[4] |

| Natural Oils | Olive Oil | Soluble at 20%, 50%, and 80% concentrations[4] |

| Glycols | Propylene (B89431) Glycol | Insoluble |

| Butylene Glycol | Data not available | |

| Esters | Isopropyl Palmitate | Miscible |

| Caprylic/Capric Triglyceride | Miscible | |

| C12-15 Alkyl Benzoate | Miscible | |

| Aqueous | Water | Insoluble[3] |

Experimental Protocol for Determining Solubility/Miscibility

While a specific, publicly available, standardized test method for this compound was not identified, a general protocol for determining the solubility or miscibility of a cosmetic ester in various solvents can be adapted from established laboratory practices. The following is a representative methodology based on visual assessment.

Objective: To determine the solubility or miscibility of this compound in a range of cosmetic solvents at various concentrations at room temperature.

Materials:

-

This compound

-

A selection of cosmetic solvents (e.g., ethanol, cyclopentasiloxane, dimethicone, mineral oil, olive oil, propylene glycol, isopropyl palmitate, caprylic/capric triglyceride)

-

Glass test tubes or vials with closures

-

Pipettes or burettes for accurate measurement

-

Vortex mixer

-

Labeling materials

Procedure:

-

Preparation of Solvent Mixtures:

-

Label a series of test tubes for each solvent to be tested.

-

For each solvent, prepare mixtures with this compound at various weight/weight (w/w) percentages, for example, 1%, 5%, 10%, 20%, 50%, and 80%.

-

To do this, accurately weigh the required amount of the cosmetic solvent into a test tube.

-

Then, add the corresponding weight of this compound to the same test tube.

-

-

Mixing:

-

Securely close the test tubes.

-

Agitate the mixtures vigorously using a vortex mixer for a set period, for example, 2 minutes, to ensure thorough mixing.

-

-

Observation and Evaluation:

-

Allow the mixtures to stand undisturbed at a controlled room temperature (e.g., 25°C) for a specified period, typically 24 hours, to reach equilibrium.

-

Visually inspect each mixture against a well-lit background.

-

Record the observations using the following criteria:

-

Soluble/Miscible: The mixture is a single, clear, and uniform phase with no signs of separation, cloudiness, or precipitation.

-

Partially Soluble/Partially Miscible: The mixture is hazy or cloudy, or there are visible signs of undissolved droplets or layers.

-

Insoluble/Immiscible: Two or more distinct layers are formed, or a significant amount of one component remains undissolved.

-

-

-

Data Recording:

-

Tabulate the results, indicating the solubility or miscibility of this compound in each solvent at each tested concentration.

-

Logical Framework for Solvent Selection

The selection of a suitable solvent for this compound in a cosmetic formulation is guided by its chemical nature and the desired characteristics of the final product. The following diagram illustrates the logical relationship between this compound and different classes of cosmetic solvents.

References

Spectroscopic Analysis of Isostearyl Neopentanoate: A Technical Guide

Chemical Structure:

-

IUPAC Name: 16-methylheptadecyl 2,2-dimethylpropanoate[3]

-

Molecular Formula: C₂₃H₄₆O₂[3]

-

Molecular Weight: 354.61 g/mol [5]

-

Structure:

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful analytical technique used to identify functional groups within a molecule.[6][7] It operates on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, these bonds absorb energy at their characteristic frequencies, creating a unique spectral fingerprint.[8][9] For Isostearyl neopentanoate, FTIR is instrumental in confirming the presence of the ester functional group and the long aliphatic chains.

Experimental Protocol: FTIR-ATR Analysis

This protocol details the analysis using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.[7]

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal stability.

-

Crystal Cleaning: Clean the ATR crystal surface (e.g., diamond or zinc selenide) thoroughly. Use a lint-free wipe moistened with a volatile solvent like isopropanol (B130326) or ethanol (B145695) and allow it to dry completely.[7]

-

Background Collection: Before analyzing the sample, collect a background spectrum. This scan measures the ambient atmosphere (e.g., water vapor, CO₂) and instrument response, which will be automatically subtracted from the sample spectrum.[10]

-

Sample Application: Place a few drops of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Spectrum Acquisition: Initiate the sample scan. Typical acquisition parameters are:

-

Data Processing: The software automatically ratios the sample interferogram against the background interferogram to generate the final transmittance or absorbance spectrum.[7]

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a solvent-moistened wipe to remove all traces of the sample.

FTIR Data Interpretation

The FTIR spectrum of this compound is dominated by absorptions from its ester and alkane moieties. The key is to identify the strong carbonyl (C=O) stretch and the C-O stretches of the ester, along with the characteristic C-H stretches and bends of the long alkyl chains.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Peak Intensity |

|---|---|---|---|

| ~2955 & ~2870 | C-H Asymmetric & Symmetric Stretch | Alkane (-CH₃) | Strong |

| ~2920 & ~2850 | C-H Asymmetric & Symmetric Stretch | Alkane (-CH₂-) | Strong[7] |

| ~1740 | C=O Stretch | Ester (-COO-) | Very Strong, Sharp[7][11] |

| ~1470 | C-H Bend (Scissoring) | Methylene (B1212753) (-CH₂-) | Medium[7] |

| ~1395 & ~1365 | C-H Bend (Umbrella) | t-Butyl & Isopropyl | Medium-Weak |

| ~1175 | C-O Stretch | Ester (-COO-) | Strong[7] |

Note: The exact positions of peaks can vary slightly based on the instrument and sample state.

Visualization of FTIR Workflow

Caption: Workflow for FTIR analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for detailed molecular structure elucidation.[12] It provides precise information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) in a molecule, allowing for unambiguous structure confirmation.[6]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[13] CDCl₃ is a common choice for non-polar compounds.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0 ppm.

-

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[12]

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

-

Spectrum Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.[12]

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is typically required.[12]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction to obtain the final, interpretable NMR spectrum.

NMR Data Interpretation

The chemical shifts (δ) in an NMR spectrum are highly sensitive to the electronic environment of the nuclei.[12] By analyzing the shifts, signal splitting (multiplicity), and integration (area under the peak), the complete structure of this compound can be mapped out.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Protons (Label) | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| a | ~4.05 | Triplet | 2H | -O-CH₂ -R (Methylene adjacent to ester oxygen) |

| b | ~2.30 | Triplet | 2H | -CH₂ -COO- (α-Methylene to carbonyl - not present) |

| c | ~1.60 | Multiplet | ~3H | -O-CH₂-CH₂ - and -CH (CH₃)₂ (β-Methylene and methine) |

| d | ~1.25 | Multiplet | ~26H | -(CH₂ )n- (Bulk methylene chain) |

| e | ~1.19 | Singlet | 9H | -C(CH₃ )₃ (t-Butyl group on neopentanoate) |

| f | ~0.88 | Triplet | 3H | Terminal -CH₃ (not present in iso- form) |

| g | ~0.86 | Doublet | 6H | -CH(CH₃ )₂ (Isopropyl terminal methyls) |

Note: The structure of "isostearyl" can vary, but is typically a branched 18-carbon chain, commonly 16-methylheptadecyl. The assignments reflect this primary isomer.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbons | Approx. Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| 1 | ~178.5 | C =O (Ester carbonyl) |

| 2 | ~65.1 | -O-C H₂-R (Carbon adjacent to ester oxygen) |

| 3 | ~38.7 | -C (CH₃)₃ (Quaternary carbon of neopentanoate) |

| 4 | ~30-40 | Branched and terminal carbons of isostearyl chain |

| 5 | ~29.7 | -(C H₂)n- (Bulk methylene chain carbons) |

| 6 | ~27.2 | -C(C H₃)₃ (Methyl carbons of neopentanoate) |

| 7 | ~22.7 | -CH(C H₃)₂ (Methyl carbons of isopropyl terminus) |

Visualization of NMR Data Analysis Logic

Caption: Logical workflow for NMR data analysis and structure confirmation.

Conclusion

The complementary nature of FTIR and NMR spectroscopy provides a comprehensive and unambiguous analytical framework for the characterization of this compound.[6] FTIR offers rapid confirmation of essential functional groups, primarily the ester linkage, making it an excellent tool for quality control and initial identification. NMR spectroscopy, through detailed analysis of ¹H and ¹³C spectra, delivers a precise map of the molecular skeleton, confirming the connectivity of the isostearyl and neopentanoate moieties. Together, these techniques empower researchers and developers to verify the identity, purity, and structural integrity of this important cosmetic ingredient with high confidence.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. specialchem.com [specialchem.com]

- 3. This compound | C23H46O2 | CID 42891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | NEOLIGHT 180P|KOKYU ALCOHOL KOGYO (HAI) - Production and sales of cosmetic raw material and ingredients. [hai-global.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. azooptics.com [azooptics.com]

- 9. mdpi.com [mdpi.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. web.mnstate.edu [web.mnstate.edu]

Thermal Analysis of Isostearyl Neopentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearyl neopentanoate is a branched-chain emollient ester widely utilized in the cosmetics and personal care industries for its unique sensory properties and functional benefits.[1] It is the ester of isostearyl alcohol, a branched C18 alcohol, and neopentanoic acid.[2] Its molecular structure contributes to a desirable silky, non-oily feel in formulations, making it a popular choice for skin care, sun care, and color cosmetics.[3][4] Understanding the thermal behavior of this compound is critical for formulation development, manufacturing process optimization, and ensuring product stability. This technical guide provides an in-depth overview of the thermal analysis of this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Physicochemical Properties

This compound is a clear, slightly yellow, viscous liquid at room temperature.[1] Its branched structure significantly influences its physical and thermal properties, distinguishing it from linear esters of similar molecular weight.

Thermal Analysis Data

While specific experimental DSC and TGA data for this compound is not widely published, the following table summarizes estimated thermal properties based on available literature. These values provide a baseline for understanding the thermal behavior of this emollient ester.

| Property | Value | Unit | Source |

| Estimated Melting Point | 7.7 | °C | [5] |

| Cloud Point | -10.0 | °C | [5] |

| Estimated Boiling Point | 379.78 | °C | [5] |

Differential Scanning Calorimetry (DSC) Analysis

DSC is a powerful analytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For a cosmetic ester like this compound, DSC can provide valuable information about its melting behavior, crystallization, and any other phase transitions.

Expected Thermal Events in a DSC Thermogram

A typical DSC analysis of this compound would likely reveal the following:

-

Glass Transition (Tg): As an amorphous or semi-crystalline material, a glass transition may be observed at sub-ambient temperatures. This is characterized by a step-change in the heat flow curve, indicating a change from a rigid, glassy state to a more rubbery state.

-

Crystallization (Tc): Upon cooling from a molten state, an exothermic peak may be observed, corresponding to the crystallization of the material. The temperature and enthalpy of this transition are important for understanding the solidification behavior.

-

Melting (Tm): Upon heating, an endothermic peak will be observed, representing the melting of the crystalline portion of the material. The peak temperature of this endotherm is taken as the melting point. The broadness of the peak can provide insights into the purity and isomeric distribution of the sample.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of this compound.

Expected Thermal Events in a TGA Thermogram

A TGA curve for this compound is expected to show:

-

Initial Mass Loss: A slight mass loss at lower temperatures (e.g., below 150°C) could indicate the presence of volatile impurities or residual solvents.

-

Decomposition Onset: The temperature at which significant mass loss begins indicates the onset of thermal decomposition. For a stable ester like this compound, this is expected to be at a relatively high temperature.

-

Major Decomposition Step: The primary feature of the TGA curve will be a significant mass loss step corresponding to the thermal degradation of the ester. The temperature at which the rate of mass loss is maximal (from the derivative of the TGA curve, DTG) is a key indicator of its thermal stability.

-

Residual Mass: The amount of residue remaining at the end of the experiment provides information about any non-volatile components.

Experimental Protocols

The following are detailed methodologies for conducting DSC and TGA analyses on this compound, synthesized from best practices for cosmetic esters.

Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum pan. The use of a hermetic pan is crucial to prevent volatilization of the sample during the analysis. Prepare an empty, sealed hermetic aluminum pan to serve as a reference.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at -50°C and hold for 5 minutes to ensure thermal stability.

-

Ramp the temperature from -50°C to 100°C at a heating rate of 10°C/min.

-

Cool the sample from 100°C to -50°C at a cooling rate of 10°C/min.

-

Ramp the temperature from -50°C to 100°C at a heating rate of 10°C/min for a second heating cycle.

-

-

-

Data Analysis: Analyze the data from the second heating scan to ensure a consistent thermal history. Determine the onset temperature and peak maximum of any endothermic or exothermic events. Calculate the enthalpy of transitions by integrating the area under the respective peaks.

Thermogravimetric Analysis (TGA) Protocol

-

Sample Preparation: Place 10-20 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Calibration: Perform a blank run with an empty sample pan to obtain a baseline for subtraction.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere and prevent oxidation.

-

Temperature Program:

-

Equilibrate at 30°C and hold for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

-

Data Analysis: Determine the onset temperature of decomposition, defined as the temperature at which a significant deviation from the baseline mass is observed. Identify the peak decomposition temperature from the derivative of the TGA curve (DTG). Calculate the percentage of mass loss at different temperature ranges and the final residual mass.

Mandatory Visualizations

Caption: Workflow for DSC analysis of this compound.

Caption: Workflow for TGA analysis of this compound.

Conclusion

The thermal analysis of this compound by DSC and TGA provides essential data for its application in cosmetic and pharmaceutical formulations. DSC elucidates its low-temperature performance and melting characteristics, which are crucial for predicting texture and stability in finished products. TGA is vital for assessing its thermal stability, which informs safe manufacturing and storage conditions. While specific experimental data is limited, the provided protocols and expected thermal events serve as a comprehensive guide for researchers and professionals working with this versatile emollient ester. Further studies to generate precise DSC and TGA thermograms would be beneficial for a more complete understanding of its thermal properties.

References

Isostearyl neopentanoate CAS number and chemical abstracts

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Abstracts

Isostearyl neopentanoate is a synthetic ester formed from the reaction of isostearyl alcohol and neopentanoic acid.[1][2] It is a branched-chain ester widely utilized in the cosmetics and personal care industries for its unique sensory and functional properties.[3][4]

-

Chemical Name: Propanoic acid, 2,2-dimethyl-, isooctadecyl ester[4]

-

CAS Number: 58958-60-4[4]

-

INCI Name: this compound[6]

-

Chemical Formula: C₂₃H₄₆O₂[7]

Synonyms: Isooctadecyl pivalate, 16-methylheptadecyl 2,2-dimethylpropanoate, Ceraphyl 375, Schercemol 185[4][8]

Physicochemical Properties

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| Molecular Weight | 354.61 g/mol | [4] |

| Appearance | Clear, light-yellow liquid | [6][7] |

| Odor | Odorless | [7] |

| Density | 0.86 g/cm³ | [4] |

| Boiling Point | 379.8 °C (at 760 mmHg) | [4] |

| Flash Point | 196 °C | [4] |

| Refractive Index | ~1.447 | [4] |

| Viscosity (25°C) | 10 mPa·s | [5] |

| Solubility | Insoluble in water; Soluble in oils, ethanol, silicones | [5][7] |

Experimental Protocols

Synthesis of this compound (Representative Protocol)

This compound is synthesized via a Fisher esterification reaction.[7] This process involves the reaction of isostearyl alcohol with neopentanoic acid in the presence of an acid catalyst under controlled temperature conditions.[7]

Materials:

-

Isostearyl alcohol (1.0 mol)

-

Neopentanoic acid (1.1 mol)

-

p-Toluenesulfonic acid (catalyst, 0.02 mol)

-

Toluene (solvent)

-

5% Sodium bicarbonate (aqueous solution)

-

Saturated sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with Dean-Stark apparatus and reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 1 L round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add isostearyl alcohol, neopentanoic acid, p-toluenesulfonic acid, and 500 mL of toluene.

-

Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water is collected, indicating the reaction is near completion (typically 4-8 hours).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 200 mL of water, two 200 mL portions of 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove excess neopentanoic acid), and finally with 200 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

The resulting crude product can be further purified by vacuum distillation to yield high-purity this compound.

Quality Control & Analytical Methods

Standard analytical techniques for quality control of esters like this compound include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm purity and identify any residual starting materials or by-products.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To verify the presence of the characteristic ester carbonyl stretch (~1735 cm⁻¹) and the absence of the broad hydroxyl stretch from the starting alcohol and the carboxylic acid.

-

Acid Value Titration: To quantify the amount of residual neopentanoic acid.

-

Saponification Value: To confirm the ester's identity and purity.

Applications in Research and Development

While predominantly used in cosmetics, the properties of this compound make it a valuable excipient for topical and transdermal drug delivery systems.

-

Vehicle and Solvent: Its excellent spreading properties and ability to solubilize certain active pharmaceutical ingredients (APIs) make it a suitable vehicle for dermatological formulations.[9] It can act as a solvent for some UV absorbers.[9][10]

-

Emollient and Moisturizer: In therapeutic creams and lotions, it functions as an emollient, forming a light, breathable barrier on the skin that helps reduce moisture loss and improves skin feel.[7] This can enhance patient compliance by providing a non-greasy, elegant texture.[4]

-

Pigment Dispersant: It is an effective dispersing agent for pigments, which is relevant for formulating tinted sunscreens or other topical products containing inorganic particulates like zinc oxide or titanium dioxide.[4]

-

Binder: In the manufacturing of pressed powder formulations, it acts as a binder, holding the ingredients together.[1]

Safety and Toxicology Summary

This compound has been extensively reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel and is considered safe for its current applications.[1]

-

Acute Toxicity: The undiluted ingredient is relatively non-toxic in short- and long-term studies.[1]

-

Skin Irritation: It is considered a non-irritant to the skin.[1]

-

Eye Irritation: It is, at most, a minimal irritant to the eyes.[4]

-

Sensitization: Test data indicates the undiluted ingredient is not a skin sensitizer.[1]

-

Phototoxicity & Photoallergenicity: A cosmetic formulation with 16% this compound showed no phototoxicity or photoallergenicity.[1]

-

Comedogenicity: It is considered non-comedogenic.[7]

-

Metabolism: It is expected that upon any potential hydrolysis, the resulting isostearyl alcohol and neopentanoic acid would be metabolized through predictable pathways without forming toxic metabolites.[1]

Table 2: Toxicological Profile

| Endpoint | Result | Source(s) |

| Skin Irritation | Non-irritant | [1] |

| Eye Irritation | Minimal irritant | [4] |

| Skin Sensitization | Non-sensitizer | [1] |

| Phototoxicity | Non-phototoxic | [1] |

| Comedogenicity | Non-comedogenic | [7] |

Visualizations

Synthesis Workflow

Functional Relationships in Formulations

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. ewg.org [ewg.org]

- 3. Emollient Esters - Alzo International [alzointernational.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. This compound | NEOLIGHT 180P|KOKYU ALCOHOL KOGYO (HAI) - Production and sales of cosmetic raw material and ingredients. [hai-global.com]

- 6. makingcosmetics.com [makingcosmetics.com]

- 7. specialchem.com [specialchem.com]

- 8. This compound | C23H46O2 | CID 42891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. paulaschoice.fr [paulaschoice.fr]

- 10. paulaschoice.nl [paulaschoice.nl]

An In-depth Technical Guide to Branched-Chain Ester Chemistry and Isostearyl Neopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of branched-chain ester chemistry, with a specific focus on Isostearyl Neopentanoate. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering detailed information on synthesis, properties, and analytical methodologies.

Introduction to Branched-Chain Esters

Branched-chain esters are a significant class of organic compounds characterized by the presence of a branched alkyl chain in either the alcohol or the acid moiety, or both. This structural feature imparts unique physicochemical properties compared to their linear-chain counterparts. The branching disrupts the regular packing of the molecules, leading to lower melting points, reduced viscosity, and altered solubility profiles. These characteristics make them highly desirable for a variety of applications, including as emollients in cosmetics and pharmaceuticals, lubricants, and plasticizers.[1]

The synthesis of branched-chain esters is most commonly achieved through Fischer-Speier esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst.[2] The reaction is reversible, and therefore, reaction conditions are often optimized to favor the formation of the ester product, for instance, by using an excess of one reactant or by removing water as it is formed.[2][3]

This compound: A Key Branched-Chain Ester

This compound is a prominent example of a branched-chain ester, widely utilized in the cosmetic and pharmaceutical industries for its desirable sensory and functional properties.[4][5]

Chemical Structure and Identification

This compound is the ester of isostearyl alcohol (a branched C18 alcohol) and neopentanoic acid (also known as pivalic acid, a branched C5 carboxylic acid).[6] Its chemical structure combines a long, branched alkyl chain from the alcohol with a highly branched, compact acid moiety.

| Identifier | Value |

| Chemical Name | 16-methylheptadecyl 2,2-dimethylpropanoate |

| INCI Name | This compound |

| CAS Number | 58958-60-4 |

| Molecular Formula | C23H46O2 |

| Molecular Weight | 354.61 g/mol |

Physicochemical Properties

The unique branched structure of this compound results in a range of beneficial physicochemical properties. It is a clear, colorless to light-yellow, odorless liquid at room temperature.[4]

| Property | Value | Reference |

| Melting Point | ~7.7 °C (estimate) | [7] |

| Boiling Point | ~379.78 °C (estimate) | [8] |

| Viscosity @ 25°C | 10 mPa·s | [9] |

| Solubility | Insoluble in water; Soluble in oil, ethanol, cyclopentasiloxane, and dimethicone. | [9][10] |

The low viscosity and non-oily feel of this compound contribute to its excellent spreadability and sensory profile in topical formulations.[11]

Synthesis and Manufacturing

The primary industrial method for producing this compound is the Fischer-Speier esterification of isostearyl alcohol with neopentanoic acid, typically using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[10]

General Synthesis Pathway

The synthesis of branched-chain esters like this compound follows the general mechanism of Fischer esterification.

Caption: General Fischer Esterification Pathway.

Experimental Protocol: Synthesis of this compound

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be outlined based on established Fischer esterification procedures.[12][13]

Materials:

-

Isostearyl alcohol

-

Neopentanoic acid

-

Concentrated sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water, optional)

-

Sodium bicarbonate solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), combine isostearyl alcohol and a slight excess of neopentanoic acid.

-

Add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the total reactant weight).

-

Heat the mixture to reflux. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap or by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Analytical Methods for Characterization

The purity and identity of this compound are typically assessed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like esters. It allows for the separation of components in a mixture and their identification based on their mass spectra.

A general GC-MS protocol for the analysis of cosmetic esters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250-300 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 50-100 °C), hold for a few minutes, then ramp up to a final temperature of 280-320 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-500.

The resulting mass spectrum of this compound will show characteristic fragmentation patterns that can be used for its identification.

Caption: General GC-MS Experimental Workflow.

Applications in Research and Development

This compound's unique properties make it a valuable ingredient in the development of a wide range of products.

Cosmetic and Personal Care Products

In cosmetics, it functions as a non-greasy emollient, providing a light, silky feel to the skin.[10] It improves the spreadability of formulations and can act as a binder in pressed powders.[13][14] Its applications include:

-

Skincare: Moisturizers, lotions, and creams.

-

Suncare: Sunscreens, where it can also help to solubilize UV filters.

-

Makeup: Foundations, lipsticks, and eyeshadows.[4]

-

Haircare: Conditioners and styling products to provide a smooth, non-greasy feel.[10]

Pharmaceutical Formulations

In the pharmaceutical field, this compound can be used as an excipient in topical drug delivery systems. Its emollient properties can enhance the aesthetic appeal and patient compliance of dermatological creams and ointments. Its ability to solubilize certain active pharmaceutical ingredients (APIs) can also be beneficial in formulation development.

Comparative Analysis with Other Esters

To provide context for formulation scientists, the properties of this compound are compared with other commonly used cosmetic esters.

| Ester | Chemical Structure | Key Properties | Typical Applications |

| This compound | Branched Alcohol + Branched Acid | Low viscosity, non-greasy, good spreadability, light feel. | Skincare, suncare, makeup, haircare.[4][10] |

| Isopropyl Myristate | Branched Alcohol + Linear Acid | Very low viscosity, rapid spreading, can be comedogenic. | Emollient, penetration enhancer. |

| Octyldodecyl Stearate | Branched Alcohol + Linear Acid | Higher viscosity, richer feel, good emollience. | Emollient in creams and lotions for dry skin. |

| Isostearyl Isostearate | Branched Alcohol + Branched Acid | Substantive, non-occlusive, provides superior moisturization. | Emollient in high-performance skincare.[6] |

| Isononyl Isononanoate | Branched Alcohol + Branched Acid | Dry, silky feel, good slip, often used as a silicone alternative. | Emollient in color cosmetics and skincare.[15] |

Conclusion

Branched-chain esters, exemplified by this compound, are versatile ingredients with a unique set of physicochemical properties that make them highly valuable in cosmetic and pharmaceutical formulations. Their branched structure leads to a desirable sensory profile, good spreadability, and functional benefits such as emollience and binding. A thorough understanding of their chemistry, synthesis, and analytical characterization is crucial for researchers and formulation scientists to effectively utilize these compounds in the development of innovative and high-performing products. This guide provides a foundational understanding to aid in these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. athabascau.ca [athabascau.ca]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. US10426743B2 - Topical pharmaceutical compositions - Google Patents [patents.google.com]

- 5. paulaschoice.fr [paulaschoice.fr]

- 6. crodapharma.com [crodapharma.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. This compound, 58958-60-4 [thegoodscentscompany.com]

- 9. This compound | NEOLIGHT 180P|KOKYU ALCOHOL KOGYO (HAI) - Production and sales of cosmetic raw material and ingredients. [hai-global.com]

- 10. specialchem.com [specialchem.com]

- 11. Buy this compound | 58958-60-4 [smolecule.com]

- 12. cerritos.edu [cerritos.edu]

- 13. community.wvu.edu [community.wvu.edu]

- 14. ulprospector.com [ulprospector.com]

- 15. This compound | Cosmetic Ingredients Guide [ci.guide]

Isostearyl neopentanoate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

[December 21, 2025]

This technical guide provides a comprehensive overview of Isostearyl Neopentanoate, a synthetic ester utilized primarily in the cosmetics and personal care industries. The information compiled herein, including its chemical and physical properties, is intended to serve as a foundational resource for professionals in research and development.

Core Molecular and Physical Data

This compound is the ester of isostearyl alcohol and neopentanoic acid.[1][2][3][4][5] It is a branched-chain ester that is a clear, slightly yellow, odorless, and viscous liquid in its raw form.[2][3]

Molecular Identity

-

Molecular Formula: C₂₃H₄₆O₂[2]

-

Molecular Weight: 354.6 g/mol

A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₄₆O₂ | [2] |

| Molecular Weight | 354.6 g/mol | |

| CAS Number | 58958-60-4 | |

| Density | 0.86 g/cm³ | [1] |

| Boiling Point | 379.8 °C at 760 mmHg | [1] |

| Flash Point | 196 °C | [1] |

| Water Solubility | Insoluble | [2] |

| LogP (Octanol-Water Partition Coefficient) | 7.69310 | [1] |

| Refractive Index | 1.447 | [1] |

Synthesis of this compound

This compound is synthesized through the esterification of isostearyl alcohol with neopentanoic acid. This reaction is typically conducted in the presence of a catalyst and under the application of heat. The resulting ester is then purified to remove any unreacted starting materials and byproducts.

A generalized workflow for the synthesis is depicted in the following diagram.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocols: Safety and Toxicology

The safety of this compound has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel. The following summaries are based on the findings of their report. It is important to note that while the methodologies are described, detailed, step-by-step experimental protocols for replication are not publicly available.

Acute Oral Toxicity

-

Methodology: Studies were conducted on rats to determine the acute oral toxicity. The undiluted compound was administered at doses up to 4 ml/kg.

-

Results: this compound was found to be relatively non-toxic in these studies.

Skin Irritation and Sensitization

-

Skin Irritation:

-

Methodology: 24-hour patch tests were performed on rabbits using 100% this compound.

-

Results: No skin irritation was observed.

-

-

Skin Sensitization:

-

Methodology: Two separate studies were conducted on guinea pigs to assess skin sensitization potential, with each study employing a different methodology.

-

Results: The compound was not found to be a sensitizer (B1316253) in these studies.

-

Ocular Irritation

-

Methodology: The potential for ocular irritation was evaluated in rabbits using undiluted this compound.

-

Results: At a 100% concentration, this compound was found to be, at most, a minimal irritant to the rabbit eye.

Phototoxicity and Photoallergenicity

-

Methodology: A cosmetic formulation containing 16% this compound was tested for phototoxicity and photoallergenicity.

-

Results: The formulation produced no phototoxicity or photoallergenicity.

Applications and Function

Primarily, this compound functions as an emollient and a binder in cosmetic and personal care products.[3][4] Its branched-chain structure contributes to a desirable silky and non-oily feel upon application. It is also used as a pigment-dispersing agent in makeup and as a binder in pressed powders.[1][4]

Conclusion

This compound is a well-characterized synthetic ester with a primary role in the cosmetics industry. Its molecular and physical properties are well-documented, and its safety profile has been established through various toxicological studies. For the research and drug development community, while it does not possess known direct pharmacological activity, its properties as an emollient and formulation aid may be of interest in the development of topical delivery systems. However, the lack of publicly available, detailed experimental protocols for its synthesis and toxicological testing may present a limitation for in-depth, replicable scientific investigation.

References

A Technical Guide to the Hydrolysis and Metabolic Pathways of Isostearyl Neopentanoate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Isostearyl Neopentanoate is a branched-chain ester widely utilized in the cosmetics and personal care industry for its emollient and binding properties.[1][2][3] Understanding its hydrolysis and the subsequent metabolic fate of its constituent parts—isostearyl alcohol and neopentanoic acid—is critical for a comprehensive safety and toxicological assessment. This technical guide synthesizes the available scientific information on these pathways. While specific quantitative metabolic data for this compound is limited in publicly accessible literature, this document outlines the predicted pathways based on established biochemical principles for structurally related molecules. The Cosmetic Ingredient Review (CIR) Expert Panel has evaluated the scientific data and concluded that this compound is safe as a cosmetic ingredient, noting that its hydrolysis products are expected to be metabolized through well-understood pathways.[4]

Introduction to this compound

This compound is the ester formed from the reaction of isostearyl alcohol, a branched 18-carbon fatty alcohol, and neopentanoic acid (also known as pivalic acid), a branched 5-carbon carboxylic acid.[2][4][5] Its chemical structure provides unique sensorial properties, such as a non-greasy feel and enhanced spreadability, making it a preferred ingredient in formulations like moisturizers, sunscreens, and pressed powders.[1][3][6]

Table 1: Chemical Properties of this compound and its Hydrolysis Products

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Structure | Key Properties |

| This compound | C23H46O2 | 370.62 | Branched Ester | Clear, slightly yellow liquid; emollient, binder.[1] |

| Isostearyl Alcohol | C18H38O | 270.50 | Branched Fatty Alcohol | Clear, colorless liquid or waxy solid; emollient, emulsifier.[7] |

| Neopentanoic Acid | C5H10O2 | 102.13 | Branched Carboxylic Acid | Colorless, odiferous solid at room temperature; also known as Pivalic Acid.[7] |

Hydrolysis Pathway

Upon topical application, this compound is expected to come into contact with cutaneous enzymes. The skin, particularly the viable epidermis, contains various metabolic enzymes, including carboxylesterases, which are capable of hydrolyzing ester bonds.[8] This enzymatic action would cleave this compound into its parent alcohol and acid.

Metabolic Fate of Hydrolysis Products

Following hydrolysis, isostearyl alcohol and neopentanoic acid are available for absorption and subsequent metabolism. The pathways are predicted based on the metabolism of similar branched-chain molecules.

Metabolic Pathway of Isostearyl Alcohol

Isostearyl alcohol, as a branched-chain fatty alcohol, is expected to enter the fatty alcohol cycle. This involves its oxidation to the corresponding fatty aldehyde by alcohol dehydrogenase, followed by further oxidation to isostearic acid by fatty aldehyde dehydrogenase.[1] Due to the methyl branch, isostearic acid cannot be directly metabolized by beta-oxidation. It would likely first undergo alpha-oxidation to remove one carbon atom, allowing the resulting fatty acid to then proceed through beta-oxidation for energy production.

Metabolic Pathway of Neopentanoic Acid

Neopentanoic acid (pivalic acid) is characterized by a quaternary alpha-carbon, which sterically hinders the enzymatic reactions required for typical beta-oxidation. While its straight-chain isomer, valeric acid, is readily metabolized to acetate (B1210297) and propionate, neopentanoic acid is metabolized very slowly in mammals.[9] The primary routes of elimination are expected to be conjugation (e.g., with glucuronic acid) followed by renal excretion.

Summary of Metabolic Data

Direct quantitative metabolic data for this compound is not available in the peer-reviewed literature. The following table summarizes the expected metabolic processes based on data from structurally analogous compounds.

Table 2: Qualitative Summary of Predicted Metabolic Processes

| Compound / Process | Expected Rate | Key Enzymes / System | Primary Metabolites | Notes |

| ISN Hydrolysis | Moderate | Cutaneous Carboxylesterases | Isostearyl Alcohol, Neopentanoic Acid | Rate is dependent on skin condition and enzyme activity. |

| Isostearyl Alcohol Metabolism | Moderate | Alcohol/Aldehyde Dehydrogenase, Alpha/Beta-Oxidation Systems | Isostearic Acid, Acetyl-CoA | Branched structure necessitates initial alpha-oxidation.[1][10] |

| Neopentanoic Acid Metabolism | Slow to Negligible | Phase II Conjugation Enzymes (e.g., UGTs) | Glucuronide conjugates | Quaternary carbon structure makes it resistant to oxidative metabolism.[9] |

Experimental Protocols

To generate quantitative data on the hydrolysis of this compound, a standard in vitro skin permeation and metabolism study would be employed. The following outlines a generalized protocol.

Protocol: In Vitro Skin Hydrolysis Assay

-

Tissue Preparation: Procure full-thickness human skin from elective surgery (e.g., abdominoplasty) with institutional review board approval. Separate the epidermis from the dermis using heat or enzymatic digestion. Alternatively, use reconstructed human epidermis (RHE) models.

-

Test System: Mount skin samples in Franz diffusion cells, with the stratum corneum facing the donor chamber and the dermis in contact with the receptor fluid.

-

Dosing: Apply a finite dose of this compound (radiolabeled or non-labeled) in a relevant cosmetic vehicle to the skin surface in the donor chamber.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid, and at the end of the experiment, recover the dose from the skin surface, stratum corneum, viable epidermis, and dermis.

-

Sample Analysis: Analyze all samples using a validated analytical method, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or a radiodetector, to quantify the amounts of the parent compound (this compound) and its potential metabolites (Isostearyl Alcohol and Neopentanoic Acid).

-

Data Analysis: Calculate the rate of hydrolysis and determine the percentage of the applied dose that is metabolized within the skin over time.

Conclusion

This compound, an ester of a branched fatty alcohol and a branched carboxylic acid, is anticipated to undergo hydrolysis by cutaneous esterases upon topical application. The resulting isostearyl alcohol is likely metabolized via a combination of alpha- and beta-oxidation, common pathways for branched-chain lipids. Conversely, the other hydrolysis product, neopentanoic acid, is expected to be largely resistant to metabolism and eliminated primarily through conjugation and excretion. While these pathways are well-established for similar molecules, there is a notable lack of specific, quantitative experimental data for this compound itself in the public domain. The safety of this ingredient is supported by the known metabolic fates of its constituent parts. For advanced applications or specific safety assessments requiring precise metabolic rates, dedicated studies following protocols similar to the one outlined herein would be necessary.

References

- 1. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cir-safety.org [cir-safety.org]

- 3. Nutritional Significance and Metabolism of Very Long Chain Fatty Alcohols and Acids from Dietary Waxes | Semantic Scholar [semanticscholar.org]

- 4. cir-safety.org [cir-safety.org]

- 5. Final report of the Cosmetic Ingredient Review Expert Panel on the safety assessment of dicarboxylic acids, salts, and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. Pivalic acid - Wikipedia [en.wikipedia.org]

- 8. oaepublish.com [oaepublish.com]

- 9. Valeric Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Isostearyl Neopentanoate in Topical Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isostearyl Neopentanoate

This compound is the ester of isostearyl alcohol and neopentanoic acid.[1] It is a branched-chain emollient ester with a non-greasy, silky feel, valued in cosmetics and personal care products for its texture-enhancing and skin-conditioning properties.[2] In the context of topical drug delivery, this compound can serve as a versatile excipient, primarily acting as a vehicle that can influence the stability, aesthetics, and potentially the penetration of active pharmaceutical ingredients (APIs). Its primary functions in topical formulations include acting as a lubricant on the skin, giving it a soft and smooth appearance, and as a binder in pressed powders.[1]

Physicochemical Properties:

| Property | Value/Description |

| INCI Name | This compound |

| Chemical Formula | C23H46O2 |

| Appearance | Clear, slightly yellow, viscous liquid.[2] |

| Solubility | Soluble in organic solvents; insoluble in water. |

| Key Features | Non-greasy emollient, improves spreadability, binder.[1][3] |

Mechanism of Action in Topical Drug Delivery

While specific studies quantifying the penetration-enhancing effect of this compound are not abundant in publicly available literature, its mechanism can be inferred from its chemical nature as a branched-chain ester and an emollient. Emollients and other lipid-based excipients can influence drug permeation through several mechanisms:

-

Increased Drug Solubility: this compound can act as a solvent for lipophilic APIs, increasing their concentration in the formulation's vehicle and thereby enhancing the thermodynamic activity and partitioning into the stratum corneum.

-

Modification of the Stratum Corneum: As a lipid-based emollient, it can integrate into the lipid matrix of the stratum corneum. This can disrupt the highly ordered structure of the intercellular lipids, creating more fluid regions and thereby reducing the barrier function of the skin. This disruption of the lipid bilayer is a common mechanism for many chemical penetration enhancers.

-

Improved Formulation Contact: Its excellent spreading properties ensure a uniform film of the formulation on the skin, maximizing the surface area for drug absorption.

The proposed mechanism involves the fluidization of the stratum corneum's lipid lamellae, which facilitates the diffusion of the API through this primary barrier.

References

Application Notes and Protocols for the Formulation of Stable Oil-in-Water Emulsions with Isostearyl Neopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearyl neopentanoate is a versatile emollient ester known for its excellent sensory properties in cosmetic and pharmaceutical formulations.[1][2][3][4] It imparts a silky, non-greasy feel and enhances the spreadability of topical products.[1][2][3][4] These characteristics make it a desirable ingredient in the formulation of stable oil-in-water (o/w) emulsions for various applications, including creams, lotions, and sunscreens.[1][4][5] This document provides detailed application notes and protocols for creating stable o/w emulsions using this compound, aimed at researchers, scientists, and drug development professionals.

Key Properties of this compound

This compound is the ester of isostearyl alcohol and neopentanoic acid.[1][6] Its branched-chain structure contributes to its unique properties, making it an excellent choice for modern emulsion formulation.

| Property | Description | Reference |

| INCI Name | This compound | [2][6] |

| Chemical Type | Branched Chain Ester | [1] |

| Appearance | Clear, light yellow, odorless liquid | [7] |

| Key Functions | Emollient, Skin Conditioning Agent, Binder, Sensory Modifier | [2][6] |

| Sensory Profile | Silky, non-oily, smooth feel, improves spreadability | [1][3][4] |

| Recommended Use Level | 1-5% | [7] |

| Solubility | Soluble in oil | [2] |

Formulation of a Stable Oil-in-Water Emulsion

The following is a representative formulation for a lightweight o/w lotion incorporating this compound. This formulation is designed to be stable and provide a pleasant skin feel.

Table 1: Representative O/W Lotion Formulation with this compound

| Phase | Ingredient (INCI Name) | Function | % w/w |

| A (Water Phase) | Deionized Water | Solvent | q.s. to 100 |

| Glycerin | Humectant | 3.00 | |

| Xanthan Gum | Thickener/Stabilizer | 0.30 | |

| B (Oil Phase) | This compound | Emollient, Sensory Enhancer | 4.00 |

| Caprylic/Capric Triglyceride | Emollient | 8.00 | |

| Glyceryl Stearate | Emulsifier | 2.50 | |

| Cetearyl Alcohol | Co-emulsifier, Thickener | 2.00 | |

| Stearic Acid | Co-emulsifier, Thickener | 1.50 | |

| C (Cool-Down Phase) | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 |

| Tocopherol (Vitamin E) | Antioxidant | 0.10 |

Experimental Protocols

Protocol 1: Preparation of O/W Emulsion

This protocol details the step-by-step procedure for preparing the o/w lotion described in Table 1.

Equipment:

-

Two heat-resistant beakers

-

Water bath or heating mantle

-

Overhead stirrer or homogenizer

-

Weighing balance

-

pH meter

Procedure:

-

Phase A Preparation: In a heat-resistant beaker, combine deionized water and glycerin. Begin gentle stirring and slowly sprinkle in the xanthan gum to prevent clumping. Heat Phase A to 75°C in a water bath.

-

Phase B Preparation: In a separate heat-resistant beaker, combine all ingredients of Phase B (this compound, Caprylic/Capric Triglyceride, Glyceryl Stearate, Cetearyl Alcohol, and Stearic Acid). Heat Phase B to 75°C in a water bath until all components are melted and uniform.

-

Emulsification: Slowly add the hot oil phase (Phase B) to the hot water phase (Phase A) under continuous homogenization or high-speed stirring. Continue homogenization for 3-5 minutes to form a uniform emulsion.

-

Cooling: Remove the emulsion from the heat and continue gentle stirring.

-

Cool-Down Phase: Once the emulsion has cooled to below 40°C, add the ingredients of Phase C (preservative and antioxidant) one by one, mixing well after each addition.

-

Final Adjustments: Check the pH of the final emulsion and adjust if necessary.

Protocol 2: Emulsion Stability Testing

To ensure the long-term stability of the formulated o/w emulsion, a series of tests should be conducted.

1. Macroscopic Evaluation:

-

Procedure: Visually inspect the emulsion for any signs of phase separation, creaming, or changes in color and odor at regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months) under different storage conditions (e.g., room temperature, 40°C, 4°C).

-

Expected Outcome: A stable emulsion will remain homogeneous with no visible changes.

2. Microscopic Evaluation:

-

Procedure: Place a small drop of the emulsion on a microscope slide and observe the droplet size and distribution under a light microscope. Repeat this at different time points to monitor for any changes, such as droplet coalescence.

-

Expected Outcome: The droplet size should remain consistent over time, indicating good stability.

3. Viscosity Measurement:

-

Procedure: Measure the viscosity of the emulsion using a viscometer at controlled temperature. Measurements should be taken at regular intervals to detect any significant changes.

-

Expected Outcome: A stable emulsion will exhibit a relatively constant viscosity profile over time.

4. pH Measurement:

-

Procedure: Measure the pH of the emulsion at regular intervals.

-

Expected Outcome: The pH should remain within a narrow range, as significant changes can indicate chemical instability.

5. Centrifugation Test:

-

Procedure: Centrifuge a sample of the emulsion at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).

-

Expected Outcome: A stable emulsion will show no signs of phase separation after centrifugation.

6. Freeze-Thaw Cycling:

-

Procedure: Subject the emulsion to several cycles of freezing and thawing (e.g., 24 hours at -10°C followed by 24 hours at 25°C).

-

Expected Outcome: The emulsion should remain stable and not break after multiple cycles. This compound is noted to impart freeze-thaw stability to formulations.[1]

Visualizations

Caption: Workflow for the preparation of an oil-in-water emulsion.

Caption: Protocol for assessing the stability of the formulated emulsion.

References

- 1. Making creams with Olivem 1000 - a guide for new formulators - The Formulary [theformulary.co.uk]

- 2. scribd.com [scribd.com]

- 3. ulprospector.com [ulprospector.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Emollient Esters - Alzo International [alzointernational.com]

- 6. specialchem.com [specialchem.com]

- 7. swonlab.com [swonlab.com]

Application Notes and Protocols: Isostearyl Neopentanoate as a Binder in Pressed Powder Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Isostearyl Neopentanoate, a versatile emollient ester, and its application as a binder in pressed powder formulations for the cosmetic and pharmaceutical industries. This document details its properties, benefits, and provides protocols for its evaluation and use.

Introduction to this compound

This compound is the ester of isostearyl alcohol and neopentanoic acid.[1][2] It is a branched-chain emollient with a characteristically silky and non-oily feel.[1] In the realm of cosmetics and personal care, it is utilized in a variety of products including eye makeup, blushes, foundations, and skin care items.[2] Its primary functions are as a skin-conditioning agent, an emollient, and notably as a binder in pressed powder formulations.[1][2]

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed this compound and concluded it is safe for use in cosmetic products.[2] Studies have shown it to have minimal allergenicity potential and it is not considered a skin irritant or sensitizer.[1]

Role as a Binder in Pressed Powder Formulations

In pressed powder formulations, a binder is a critical component that holds the powder ingredients together in a compressed cake or tablet form.[1] this compound serves this function effectively, contributing to the structural integrity of the product while also imparting desirable sensory properties.

Key benefits of using this compound as a binder include:

-

Improved Pressability: It acts as a lubricant during the pressing process, allowing for a uniform and stable compact.

-

Enhanced Aesthetics: It provides a creamy feel to powders and a silky, smooth application.[1]

-

Good Payoff: It allows for the appropriate amount of product to be lifted by an applicator (a brush or puff) for application.

-

Reduced Dryness: As an emollient, it can help to mitigate the dry or chalky feel sometimes associated with powder products.

-

Pigment Wetting: It can aid in the dispersion of pigments, leading to more uniform color development.[1]

-

Non-Greasy Feel: Despite its emollient properties, it is known for its non-oily skin feel.[1]

Data Presentation: Formulation Guidelines and Performance Metrics

While specific quantitative data from direct comparative studies on this compound as a binder is limited in publicly available literature, the following tables provide formulation guidelines based on patent literature and industry knowledge. The performance data presented is illustrative to guide researchers in their formulation development and testing.

Table 1: this compound Concentration in Pressed Powder Formulations

| Concentration (% w/w) | Expected Impact on Formulation |

| 1.5 - 5.5 | Optimal Range: Provides good binding properties, resulting in a stable pressed cake with desirable sensory feel and payoff. This range is often cited in patent literature for high-pearl eyeshadows. |

| 5.6 - 10.0 | Increased Creaminess: May be used to create a more cream-like powder texture. Careful consideration of other formulation components is needed to avoid excessive hardness or a greasy feel. |

| > 10.0 | Specialty Applications: Higher concentrations could be explored for very high-pearl or creamy formulations, but may impact powder flow and pressing characteristics. A cosmetic formulation with 16% was found to be non-phototoxic and non-photoallergenic.[2] |

Table 2: Illustrative Performance Data of a Pressed Powder Formulation with Varying this compound Concentration

(Note: The following data is for illustrative purposes to demonstrate the expected trends and testing parameters. Actual results will vary based on the complete formulation, processing parameters, and testing methodology.)

| Binder Concentration (% w/w) | Cake Hardness (g) | Friability (%) | Payoff (mg/swipe) | Sensory Panel Rating (Silkiness, 1-10) |

| 2.0 | 450 | < 1.0 | 15 | 7 |

| 4.0 | 550 | < 0.8 | 12 | 8 |

| 6.0 | 650 | < 0.6 | 10 | 9 |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound as a binder in pressed powder formulations.

Protocol for Preparation of a Basic Pressed Powder Formulation

Objective: To prepare a series of pressed powders with varying concentrations of this compound to evaluate its impact on the final product characteristics.

Materials:

-

Talc (Filler)

-

Mica (Filler/Effect Pigment)

-

Iron Oxides (Pigments)

-

Zinc Stearate (Dry Binder/Adhesion Promoter)

-

This compound (Liquid Binder)

-

Preservative (e.g., Phenoxyethanol)

Equipment:

-

Analytical balance

-

Laboratory blender/mill (e.g., coffee grinder or similar for small scale)

-

Sieves

-

Spatulas

-

Beakers

-

Hydraulic press with appropriate die set

-

Aluminum or tin pans for pressing

Procedure:

-

Weighing: Accurately weigh all the dry powder ingredients (Talc, Mica, Iron Oxides, Zinc Stearate) according to the desired formulation percentages.

-

Blending: Combine the dry ingredients in the laboratory blender. Blend in short bursts, scraping down the sides, until a homogenous powder mixture is achieved.

-

Sieving: Pass the blended powder through a sieve to break up any agglomerates and ensure a uniform particle size distribution.

-

Binder Addition: In a separate beaker, weigh the this compound and the preservative. Gently warm if necessary to ensure homogeneity.

-

Incorporation of Binder: Slowly add the liquid binder phase to the blended powder while mixing. It is crucial to add the binder dropwise or as a fine spray to ensure even distribution and avoid the formation of large clumps. Continue to blend until the binder is fully incorporated and the mixture has a slightly moist, sand-like consistency.

-

Pressing: Accurately weigh the desired amount of the final powder mixture and transfer it into the pressing pan.

-

Place the pan in the hydraulic press and apply a consistent pressure (e.g., 800-1500 psi) for a set duration (e.g., 10-30 seconds).

-

Carefully release the pressure and eject the pressed powder pan.

-

Evaluation: Allow the pressed powders to equilibrate for 24 hours before conducting performance testing.

Protocol for Cake Hardness Testing

Objective: To quantitatively measure the hardness of the pressed powder cake.

Equipment:

-

Texture Analyzer with a needle or small cylindrical probe

-

Sample holder to secure the pressed powder pan

Procedure:

-

Calibration: Calibrate the texture analyzer according to the manufacturer's instructions.

-

Sample Placement: Securely place the pressed powder pan in the sample holder directly under the probe.

-

Test Parameters: Set the test parameters, including the probe speed (e.g., 1 mm/s), penetration depth (e.g., 2 mm), and trigger force.

-

Measurement: Initiate the test. The probe will descend, penetrate the powder cake, and retract. The instrument will record the force required for penetration.

-

Replicates: Perform the measurement at multiple points on the same pressed cake (e.g., center and edges) and on multiple samples from the same batch to ensure reproducibility.

-

Data Analysis: The peak force (in grams) is typically reported as the cake hardness.

Protocol for Friability Testing

Objective: To assess the ability of the pressed powder to withstand mechanical stress, simulating transportation and handling.

Equipment:

-

Friability tester (commonly used in the pharmaceutical industry)

-

Analytical balance

-

Soft brush

Procedure:

-

Initial Weighing: Accurately weigh a representative number of pressed powder cakes (W1).

-

Tumbling: Place the pressed powders in the drum of the friability tester.

-

Testing: Rotate the drum for a set number of revolutions and a specific duration (e.g., 100 revolutions at 25 rpm).

-

De-dusting: After tumbling, carefully remove the powders and gently remove any loose powder from the surface with a soft brush.

-

Final Weighing: Reweigh the pressed powders (W2).

-

Calculation: Calculate the percentage of weight loss using the following formula: Friability (%) = [(W1 - W2) / W1] * 100 A lower friability percentage indicates a more robust and stable pressed powder.

Protocol for Payoff Evaluation

Objective: To measure the amount of powder that is transferred from the pressed cake to an applicator.

Equipment:

-

Standardized applicator (e.g., a specific type of brush or puff)

-

Analytical balance

-

A consistent swiping or dabbing apparatus (optional, for improved reproducibility)

Procedure:

-

Initial Weighing: Accurately weigh the pressed powder pan (P1) and the applicator (A1).

-

Application Simulation: Using a consistent pressure and motion, swipe or dab the applicator across the surface of the pressed powder a set number of times (e.g., 3 swipes).

-

Final Weighing: Immediately reweigh the pressed powder pan (P2) and the applicator (A2).

-

Calculation:

-

Payoff from Pan (mg) = P1 - P2

-

Payoff on Applicator (mg) = A2 - A1

-

-

Analysis: A higher payoff value indicates that more product is transferred to the applicator. The ideal payoff will depend on the product type and desired consumer experience.

Protocol for Sensory Panel Analysis

Objective: To qualitatively and semi-quantitatively assess the sensory attributes of the pressed powder.

Panelists: A trained panel of 10-15 individuals.

Attributes to Evaluate:

-

Appearance: Visual smoothness, lack of cracking or mottling.

-

Pickup: Ease of lifting the powder with an applicator.

-

Application: Glide, spreadability, and blendability on the skin.

-

After-feel: Silkiness, smoothness, lack of tackiness or greasiness.

Procedure:

-

Sample Presentation: Provide each panelist with coded samples of the different pressed powder formulations.

-

Evaluation: Panelists will evaluate each sample based on the predefined attributes using a standardized scale (e.g., a 10-point scale where 1 = low and 10 = high).

-

Data Collection: Collect the scores from all panelists.

-

Statistical Analysis: Analyze the data to identify statistically significant differences in the sensory profiles of the formulations.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the development and evaluation of pressed powders containing this compound.

References

Application Notes and Protocols: Rheological Modification of Semi-Solid Formulations with Isostearyl Neopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearyl neopentanoate is a versatile ester that functions as an emollient, binder, and skin-conditioning agent in a variety of cosmetic and pharmaceutical semi-solid formulations.[1][2] Its primary contribution to these formulations is the enhancement of sensorial properties, offering a velvety, non-oily feel and improved spreadability.[3][4] These characteristics are critical for patient compliance and the overall aesthetic appeal of topical products. This document provides detailed application notes and experimental protocols to evaluate the rheological modifications imparted by this compound in a model semi-solid formulation.

This compound is noted for its ability to reduce the greasy feel of formulations while helping the skin to retain moisture.[5] It is the ester of isostearyl alcohol and neopentanoic acid and is considered safe for use in cosmetic products, with minimal potential for skin irritation.[1][6] In formulations, it can also act as a pigment-dispersing agent and a binder for pressed powders.[1]

Key Benefits of this compound in Semi-Solid Formulations

-

Enhanced Spreadability: Improves the ease of application, allowing for a smoother and more even distribution of the product on the skin.[1][4]

-

Improved Sensory Profile: Imparts a characteristic silky, non-greasy, and velvety skin feel, which is highly desirable in topical preparations.[3][7]

-

Moisture Retention: Acts as an emollient, helping to soften and smooth the skin by forming a light, breathable barrier that reduces moisture loss.[7]

-

Versatility: Compatible with a wide range of cosmetic and pharmaceutical ingredients, making it suitable for various semi-solid formulations such as creams, lotions, and sunscreens.[6][7]

Experimental Protocols

The following protocols are designed to quantify the rheological impact of this compound on a base semi-solid emulsion.

Preparation of a Model Oil-in-Water (O/W) Cream Base

A simple oil-in-water cream can be prepared to serve as the base formulation for evaluating the effects of this compound.

Materials:

-

Phase A (Aqueous Phase):

-

Deionized Water: q.s. to 100%

-

Glycerin: 3.00%

-

Carbomer 940: 0.50%

-

-

Phase B (Oil Phase):

-